

# Application Notes and Protocols: JNJ-26070109 in a Canine Gastric Fistula Model

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**JNJ-26070109** is a potent and selective cholecystokinin-2 (CCK2) receptor antagonist.[1][2] The CCK2 receptor plays a crucial role in mediating gastric acid secretion stimulated by gastrin.[3][4] Therefore, antagonism of this receptor presents a therapeutic target for managing acid-related gastrointestinal disorders. These application notes provide a detailed protocol for evaluating the efficacy of **JNJ-26070109** in a canine gastric fistula model, a well-established preclinical model for studying gastric acid secretion.

### **Mechanism of Action**

**JNJ-26070109** is a competitive antagonist of the CCK2 receptor, with high affinity for human, rat, and dog receptors.[1] By blocking the CCK2 receptor on enterochromaffin-like (ECL) cells and parietal cells, **JNJ-26070109** inhibits gastrin-stimulated histamine release and subsequent gastric acid secretion. Chronic administration in rats has been shown to effectively inhibit basal and pentagastrin-stimulated acid secretion and to prevent omeprazole-induced rebound acid hypersecretion.[2][3]

## **Quantitative Data Summary**

The following tables summarize key quantitative data for **JNJ-26070109** and common secretagogues used in canine gastric acid secretion studies.



Table 1: JNJ-26070109 Receptor Affinity

| Species | Receptor | pKi  |
|---------|----------|------|
| Human   | CCK2     | 8.49 |
| Rat     | CCK2     | 7.99 |
| Dog     | CCK2     | 7.70 |

Data from MedChemExpress.[1]

Table 2: Suggested Dosing for Canine Gastric Fistula Studies

| Compound                     | Route of<br>Administration       | Suggested Dose<br>Range   | Purpose                             |
|------------------------------|----------------------------------|---------------------------|-------------------------------------|
| JNJ-26070109                 | Oral (PO) or<br>Intravenous (IV) | 1-10 mg/kg<br>(estimated) | CCK2 Receptor<br>Antagonist         |
| Histamine<br>Dihydrochloride | Intravenous (IV)<br>Infusion     | 10-40 μg/kg/hr            | Stimulant of Gastric Acid Secretion |
| Pentagastrin                 | Intravenous (IV)<br>Infusion     | 1-6 μg/kg/hr              | Stimulant of Gastric Acid Secretion |

Note: The **JNJ-26070109** dosage for dogs is an estimation based on rat studies and may require optimization.

## **Experimental Protocols**

# I. Surgical Preparation of the Canine Gastric Fistula Model

This protocol is adapted from established veterinary surgical procedures.

Objective: To create a chronic gastric fistula in healthy adult beagle dogs to allow for repeated sampling of gastric contents.



#### Materials:

- Healthy adult beagle dogs (10-15 kg)
- Standard veterinary surgical suite and instruments
- Anesthesia (e.g., propofol induction, isoflurane maintenance)
- Stainless steel gastric cannula
- Post-operative analgesics and antibiotics

#### Procedure:

- Animal Preparation: Dogs are fasted for 24 hours prior to surgery with free access to water.
- Anesthesia and Surgical Preparation: Anesthetize the dog and prepare the abdominal area for aseptic surgery.
- Laparotomy: Perform a midline laparotomy to expose the stomach.
- Cannula Placement: Aseptically place a stainless steel cannula into the most dependent part
  of the greater curvature of the stomach.
- Fistula Creation: Create a gastric fistula by suturing the stomach wall around the cannula to the abdominal wall.
- Closure: Close the abdominal incision in layers.
- Post-operative Care: Administer analgesics and antibiotics as required. Allow for a recovery period of at least 3-4 weeks before initiating any studies.

# II. JNJ-26070109 Efficacy Study in the Gastric Fistula Dog

Objective: To evaluate the effect of **JNJ-26070109** on basal and secretagogue-stimulated gastric acid secretion.



#### Materials:

- Gastric fistula dogs
- JNJ-26070109 (formulated for oral or IV administration)
- Histamine dihydrochloride or Pentagastrin
- pH meter
- Titrators and reagents for acid measurement (e.g., 0.1 N NaOH)
- Collection vials

#### Experimental Design:

- A crossover design is recommended, where each dog serves as its own control.
- A washout period of at least one week should be allowed between treatments.

#### Procedure:

- Fasting: Fast the dogs for 18-24 hours before the experiment, with free access to water.
- Basal Secretion: Collect gastric juice for 1-2 hours to determine basal acid output.
- Drug Administration: Administer **JNJ-26070109** or vehicle control (e.g., saline for IV, capsule for oral) at the predetermined dose.
- Stimulation: After a suitable pre-treatment period (e.g., 60 minutes for IV, 90 minutes for oral), begin a continuous intravenous infusion of a gastric acid secretagogue (histamine or pentagastrin) at a dose known to produce a submaximal response.
- Sample Collection: Collect gastric juice continuously in 15-minute fractions for the duration of the secretagogue infusion (e.g., 2-3 hours).
- Sample Analysis:
  - Measure the volume of each 15-minute sample.



- Determine the acid concentration of each sample by titration with 0.1 N NaOH to a pH of 7.0.
- Calculate the acid output for each sample (volume x concentration).
- Data Analysis: Compare the acid output in the **JNJ-26070109**-treated group to the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

## **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of gastrin-stimulated gastric acid secretion and the inhibitory action of **JNJ-26070109**.





Click to download full resolution via product page

Caption: Workflow for evaluating JNJ-26070109 in the canine gastric fistula model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-26070109 in a Canine Gastric Fistula Model]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615440#jnj-26070109-gastric-fistula-model-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com